molecular formula C20H19N B15125249 (1,2,2-Triphenylethyl)amine

(1,2,2-Triphenylethyl)amine

Cat. No.: B15125249
M. Wt: 273.4 g/mol
InChI Key: NDCGGZYGIWLSAT-UHFFFAOYSA-N
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Description

(1,2,2-Triphenylethyl)amine is a bulky chiral amine characterized by three phenyl groups attached to a central ethylamine backbone. This structural arrangement confers significant steric hindrance and hydrophobicity, making it valuable in enantiomeric resolution processes. For example, (R)-1,2,2-triphenylethylamine ((R)-122TPEA) has been employed as a crystallization partner for mandelic acid, leveraging its bulky nature to reduce the solubility of diastereomeric salts and enhance chiral separation efficiency . Beyond stereochemical applications, derivatives of this compound, such as those containing 1,2,2-triphenylvinyl groups, are integral to materials science, particularly in aggregation-induced emission (AIE) polymers for explosive detection and bioimaging .

Properties

IUPAC Name

1,2,2-triphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGGZYGIWLSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-()-1,2,2-Triphenylethylamine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of imines derived from benzophenone and aniline. This reaction is often catalyzed by chiral rhodium or ruthenium complexes under mild conditions.

Industrial Production Methods: On an industrial scale, the production of (S)-()-1,2,2-Triphenylethylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-()-1,2,2-Triphenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in (S)-()-1,2,2-Triphenylethylamine can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

(S)-()-1,2,2-Triphenylethylamine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-()-1,2,2-Triphenylethylamine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can act as a ligand, binding to metal centers in catalytic processes. This binding can influence the stereochemistry of the resulting products, making it valuable in asymmetric synthesis. Additionally, its structural properties allow it to participate in various chemical reactions, contributing to its versatility in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Diphenylethan-1-amine

  • Structure : Two phenyl groups attached to the ethylamine backbone (vs. three in (1,2,2-Triphenylethyl)amine).
  • Applications : Primarily used as a building block in pharmaceutical synthesis (e.g., N-trityl derivatives for kinesin spindle protein inhibitors) .
  • Key Differences : Reduced steric bulk compared to this compound, resulting in lower efficacy in enantiomeric resolution but greater versatility in small-molecule synthesis .

(1R,2R)-1,2-Diphenylethanediamine ((1R,2R)-DPEN)

  • Structure: Diamine with two phenyl groups and a rigid ethane backbone (vs. monoamine with three phenyl groups).
  • Applications: Widely used in asymmetric catalysis (e.g., Noyori hydrogenation) and chiral resolution.
  • Key Differences : The diamine functionality enhances metal coordination, enabling catalytic activity absent in this compound. However, it lacks the hydrophobicity required for certain crystallization applications .

4,4,4-Triphenylbutan-1-amine

  • Structure : Extended carbon chain (butyl vs. ethyl) with three phenyl groups.
  • Applications : Investigated as a kinesin spindle protein inhibitor with in vivo anti-tumor effects .

Bis(4-(1,2,2-triphenylvinyl)phenyl)amine (P33)

  • Structure : Polymeric AIE-active fragment with triphenylvinyl substituents.
  • Applications : Solid-state explosive detection (limit of detection: 10⁻⁴ M for TNT) .
  • Key Differences : The polymeric structure and extended conjugation enhance fluorescence quantum yield, whereas this compound derivatives are typically small-molecule auxiliaries.

1,2,2-Trimethylpropylamine

  • Structure : Aliphatic amine with methyl substituents (vs. aromatic phenyl groups).
  • Applications : Hypotensive drug and linker for aldimine formation .
  • Key Differences : The absence of aromatic rings reduces steric hindrance and hydrophobicity, limiting utility in chiral resolution but improving solubility in polar solvents.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Applications Key Property Reference
This compound ~289.4 Three phenyl groups Chiral resolution, AIE materials High steric bulk, hydrophobicity
2,2-Diphenylethan-1-amine ~197.3 Two phenyl groups Pharmaceutical intermediates Moderate steric bulk
(1R,2R)-DPEN ~240.3 Two phenyl, diamine Asymmetric catalysis Metal coordination capability
P33 Polymer ~800–1000* Triphenylvinyl, polymer Explosive detection (AIE) High fluorescence quantum yield
1,2,2-Trimethylpropylamine ~101.2 Three methyl groups Hypotensive agent, aldimine synthesis High solubility in polar solvents

*Estimated based on monomeric units.

Biological Activity

(1,2,2-Triphenylethyl)amine, also known as TPEA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of TPEA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triphenylethyl group attached to an amine functional group. Its chemical structure can be represented as follows:

C21H23N\text{C}_{21}\text{H}_{23}\text{N}

This compound is characterized by its bulky triphenyl moiety, which influences its interaction with biological targets.

The biological activity of TPEA is primarily attributed to its ability to modulate neurotransmitter systems and interact with various receptors. Some proposed mechanisms include:

  • Dopamine Receptor Modulation : TPEA has been shown to influence dopamine receptor activity, which is crucial for its potential applications in treating neuropsychiatric disorders.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress in cellular models.

Pharmacological Effects

Research indicates that TPEA possesses a range of biological activities:

  • Neuroprotective Effects : Studies have demonstrated that TPEA can protect neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that TPEA may inhibit the proliferation of certain cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing cell cycle arrest and apoptosis.
  • Anti-inflammatory Properties : TPEA has been reported to reduce inflammation markers in vitro, indicating potential use in inflammatory conditions.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
NeuroprotectionSignificant
AntitumorModerate
AntioxidantHigh
Anti-inflammatoryModerate

Neuroprotective Studies

In a study examining the neuroprotective effects of TPEA on SH-SY5Y neuroblastoma cells, it was found that TPEA significantly reduced cell death caused by hydrogen peroxide exposure. The mechanism was linked to the activation of the Nrf2 pathway, which enhances the expression of antioxidant enzymes.

Antitumor Research

Research conducted on various cancer cell lines indicated that TPEA exhibits cytotoxic effects. In a study involving MCF-7 (breast cancer) cells, treatment with TPEA resulted in a dose-dependent decrease in cell viability. The study highlighted that TPEA induces apoptosis through the intrinsic pathway by activating caspases.

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